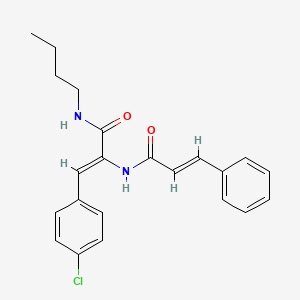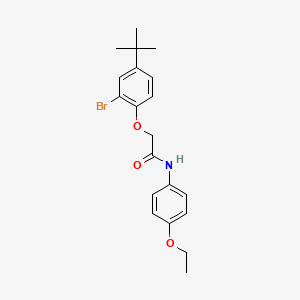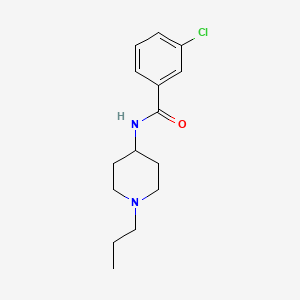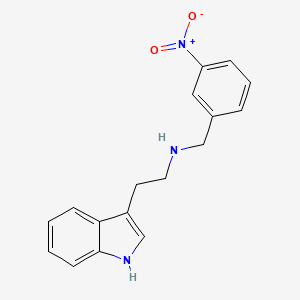![molecular formula C16H14F3N3O B4653316 6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653316.png)
6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
説明
6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as MTPP and belongs to the class of pyrazolo[3,4-b]pyridine derivatives. MTPP has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and anti-angiogenic properties. In
作用機序
The mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. MTPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTPP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MTPP has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. MTPP has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels (angiogenesis). In addition, MTPP has been shown to protect against oxidative stress and neuronal cell death.
実験室実験の利点と制限
MTPP has several advantages for lab experiments. The compound is easy to synthesize and has a high purity, making it suitable for use in various assays. MTPP also possesses a wide range of biological activities, making it a versatile tool for investigating different biological processes. However, MTPP also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to store. In addition, MTPP can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MTPP. One area of research is the development of new drugs based on MTPP. The compound has been shown to possess a wide range of therapeutic properties, making it a promising candidate for the treatment of various diseases. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of MTPP. Understanding the mechanism of action of MTPP could lead to the development of more effective drugs based on the compound. Finally, the use of MTPP in combination with other drugs or therapies could also be explored as a potential strategy for improving treatment outcomes.
科学的研究の応用
MTPP has been extensively studied in scientific research due to its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs. MTPP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c1-9-14-11(16(17,18)19)8-12(20-15(14)22(2)21-9)10-6-4-5-7-13(10)23-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLRHJYCQDEHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)

![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)



![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4653328.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
![isopropyl 2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653343.png)